molecular formula C15H18N2O2S2 B5663233 7-methyl-4-(2-oxo-2-thiomorpholin-4-ylethyl)-2H-1,4-benzothiazin-3(4H)-one

7-methyl-4-(2-oxo-2-thiomorpholin-4-ylethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5663233
M. Wt: 322.5 g/mol
InChI Key: SSNAITDPEJYULE-UHFFFAOYSA-N
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Description

Introduction The compound "7-methyl-4-(2-oxo-2-thiomorpholin-4-ylethyl)-2H-1,4-benzothiazin-3(4H)-one" belongs to the benzothiazine derivative family, which has been explored for various biological activities. These compounds, including benzothiazines and their derivatives, are known for their diverse pharmacological properties, leading to research into their synthesis and application in medical science, excluding their direct drug use and side effects (Javid et al., 2023).

Synthesis Analysis The synthesis of benzothiazine derivatives often involves the condensation of certain precursors like 2-aminobenzenethiols with various electrophiles to form diverse structures. For instance, compounds similar to the one can be synthesized via multi-step reactions starting from basic thiol or amine compounds. These processes may include cyclization steps and subsequent modifications to introduce different substituents onto the benzothiazine core (Mor & Sindhu, 2019).

Molecular Structure Analysis The molecular structure of benzothiazine derivatives is characterized by the presence of a thiazine ring fused with a benzene ring. The substitution at various positions of the benzothiazine ring, like the 7-methyl group and the 4-(2-oxo-2-thiomorpholin-4-ylethyl) substituent in this compound, significantly influences its chemical behavior and interactions. The structure can be determined and analyzed using techniques such as FTIR, NMR, and X-ray crystallography (Franklin et al., 2011).

Chemical Reactions and Properties Benzothiazine derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents present on the ring. The reactivity can be explored in the context of synthesizing new compounds or modifying existing ones for better pharmacological effects. These chemical properties are crucial for their biological activity and potential therapeutic applications (Yadav et al., 2020).

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituents. These properties are essential for understanding the compound's behavior in biological systems and its formulation into dosages (Saifuzzaman et al., 2017).

Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's interactions and mechanism of action. The electron-rich nature of the thiazine ring, along with the attached functional groups, plays a significant role in its chemical behavior and biological activity (Karimian et al., 2017).

properties

IUPAC Name

7-methyl-4-(2-oxo-2-thiomorpholin-4-ylethyl)-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-11-2-3-12-13(8-11)21-10-15(19)17(12)9-14(18)16-4-6-20-7-5-16/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNAITDPEJYULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CS2)CC(=O)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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